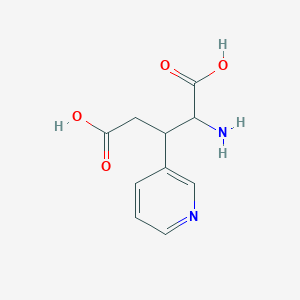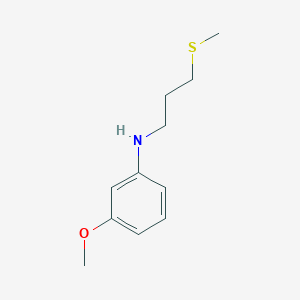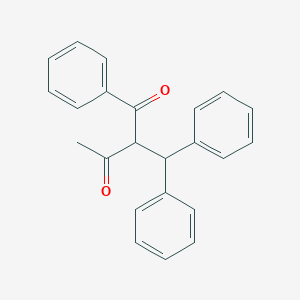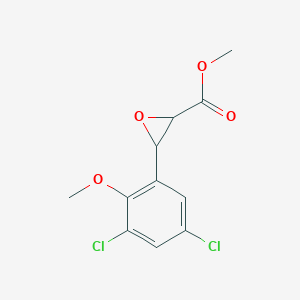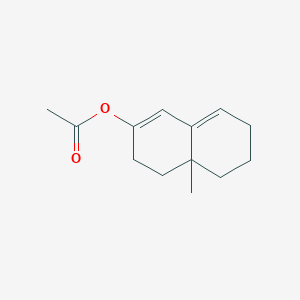![molecular formula C12H9N3OS B14003487 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 83253-40-1](/img/structure/B14003487.png)
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a heterocyclic compound that features both imidazole and thiazole rings fused together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides and α-haloketones under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives.
Applications De Recherche Scientifique
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in anticancer, antimicrobial, and anti-inflammatory therapies.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its potential anticancer applications. Additionally, it may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride
- 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Imidazo[2,1-b][1,3]thiazole derivatives
Uniqueness
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide stands out due to its unique combination of imidazole and thiazole rings, which confer specific electronic and steric properties. These properties enhance its binding affinity to biological targets and its reactivity in chemical synthesis. Compared to similar compounds, it may offer improved efficacy and selectivity in various applications, particularly in medicinal chemistry.
Propriétés
Numéro CAS |
83253-40-1 |
|---|---|
Formule moléculaire |
C12H9N3OS |
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C12H9N3OS/c13-11(16)10-9(8-4-2-1-3-5-8)14-12-15(10)6-7-17-12/h1-7H,(H2,13,16) |
Clé InChI |
POBROYDPJMKQSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)

![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)


![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)
